molecular formula C14H14ClFN4O2 B2390749 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide CAS No. 1797974-70-9

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide

Cat. No.: B2390749
CAS No.: 1797974-70-9
M. Wt: 324.74
InChI Key: MAQNKOVQMXOMPC-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chloro, dimethylamino, methoxy, pyrimidinyl, and fluorobenzamide groups, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Similar compounds such as 2-chloro-n,n-dimethylethylamine are widely used as intermediates in the synthesis of pharmaceuticals .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other chlorinated dimethylamines, which typically act as alkylating agents, modifying the structure and function of their target molecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small, lipophilic molecule, it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific enzymes present in the liver and kidneys .

Result of Action

Given its potential role as an alkylating agent, it may cause modifications to proteins or nucleic acids, potentially leading to changes in cellular function .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, its reactivity as an alkylating agent may be enhanced in acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-fluoroaniline with 2-chloro-5-nitropyrimidine in the presence of a base to form an intermediate. This intermediate is then subjected to reduction and subsequent reaction with dimethylamine and methoxy groups to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-dimethylethylamine hydrochloride
  • 2-dimethylaminoethyl chloride hydrochloride
  • N-(2-chloroethyl)-N,N-dimethylamine hydrochloride

Uniqueness

2-Chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-YL]-4-fluorobenzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClFN4O2/c1-20(2)12-11(7-17-14(19-12)22-3)18-13(21)9-5-4-8(16)6-10(9)15/h4-7H,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQNKOVQMXOMPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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